(3,4-Dimethylphenyl)methanesulfonyl chloride

Beschreibung

Chemical Nomenclature and Structural Features

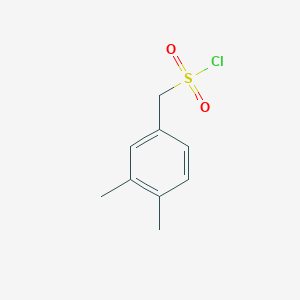

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. The compound is assigned Chemical Abstracts Service registry number 1000350-12-8 and possesses the molecular formula C₉H₁₁ClO₂S with a molecular weight of 218.70 grams per mole. Alternative nomenclature includes 3,4-dimethylbenzylsulfonyl chloride, reflecting the structural relationship between the benzyl group and the sulfonyl chloride functionality.

The structural architecture of this compound features a benzene ring bearing methyl substituents at the 3 and 4 positions, connected through a methylene bridge to a sulfonyl chloride group. The Simplified Molecular Input Line Entry System representation is CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C, which clearly delineates the connectivity pattern. The International Chemical Identifier string InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 provides a complete description of the molecular structure including stereochemistry.

The sulfonyl chloride functional group adopts a tetrahedral geometry around the sulfur center, with the sulfur atom bonded to two oxygen atoms, one chlorine atom, and the carbon chain connecting to the aromatic system. This geometric arrangement is characteristic of sulfonyl halides, where the sulfur center exhibits an oxidation state of +6. The presence of the 3,4-dimethyl substitution pattern on the aromatic ring introduces specific electronic and steric effects that distinguish this compound from other benzylsulfonyl chlorides.

Table 1: Molecular Properties of this compound

The electronic structure of the compound reflects the electron-donating nature of the methyl groups at the 3 and 4 positions, which activate the aromatic ring toward electrophilic substitution while simultaneously influencing the reactivity of the sulfonyl chloride moiety. The methylene linker between the aromatic system and the sulfonyl chloride group provides conformational flexibility while maintaining electronic communication between these structural elements.

Historical Development and Discovery

The development of this compound is rooted in the broader historical evolution of sulfonyl chloride chemistry, which began with fundamental discoveries in organosulfur chemistry during the late 19th and early 20th centuries. The synthesis of sulfonyl chlorides has been extensively studied since the seminal work on sulfanilamide compounds, where the antibacterial activity of sulfonamides was first discovered through collaborative efforts in 1932. This discovery marked a turning point in medicinal chemistry and highlighted the importance of sulfur-containing compounds in pharmaceutical applications.

The synthetic methodology for preparing arylsulfonyl chlorides has evolved significantly over the decades. Early methods relied primarily on electrophilic aromatic substitution using chlorosulfonic acid, which limited substrate scope due to harsh acidic conditions. The development of alternative synthetic approaches has been driven by the need for milder reaction conditions and improved functional group tolerance. Modern synthetic strategies include palladium-catalyzed chlorosulfonylation of arylboronic acids, which represents a significant advancement in the field.

The specific compound this compound appears in chemical databases with creation dates indicating relatively recent synthetic accessibility. The PubChem database shows the compound was first created in their system on July 21, 2009, with the most recent modification occurring on May 18, 2025. This timeline suggests that systematic study and commercial availability of this specific substituted derivative developed within the last two decades, reflecting advances in synthetic methodology that enable preparation of such specialized sulfonyl chlorides.

Research into specialized sulfonyl chlorides like this compound has been motivated by the search for improved synthetic reagents with enhanced selectivity and functional group compatibility. The development of methods for late-stage sulfonyl chloride formation has particularly influenced the accessibility of such compounds, as demonstrated by recent advances in converting primary sulfonamides to sulfonyl chlorides using pyrylium-based reagents.

Position Within Sulfonyl Chloride Chemistry

This compound occupies a distinct position within the broader classification of sulfonyl chlorides, specifically as a member of the arylmethylsulfonyl chloride subfamily. Sulfonyl halides, represented by the general formula RSO₂X where X is a halogen, constitute a fundamental class of organosulfur compounds with tetrahedral sulfur centers. The stability hierarchy within sulfonyl halides follows the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides being of dominant synthetic importance.

The structural relationship between this compound and methanesulfonyl chloride, the simplest organic sulfonyl chloride, illustrates the evolutionary development within this chemical class. Methanesulfonyl chloride, with the formula CH₃SO₂Cl, serves as a fundamental building block and reference compound for understanding sulfonyl chloride reactivity. The elaboration to include an arylmethyl substituent in this compound introduces additional synthetic complexity while maintaining the core reactivity patterns characteristic of sulfonyl chlorides.

Table 2: Comparative Analysis of Sulfonyl Chloride Types

| Compound Type | General Formula | Example | Key Characteristics |

|---|---|---|---|

| Alkylsulfonyl Chlorides | R-SO₂Cl | Methanesulfonyl chloride | Simple alkyl substituents |

| Arylsulfonyl Chlorides | Ar-SO₂Cl | Benzenesulfonyl chloride | Direct aromatic attachment |

| Arylmethylsulfonyl Chlorides | Ar-CH₂-SO₂Cl | This compound | Methylene-linked aromatic systems |

| Tosyl Chlorides | Ar-SO₂Cl | p-Toluenesulfonyl chloride | Aromatic with methyl substitution |

The reactivity profile of this compound reflects characteristic sulfonyl chloride behavior, including facile reaction with nucleophiles such as alcohols and amines to form sulfonate esters and sulfonamides respectively. The compound functions as an electrophile, serving as a source of the (3,4-dimethylphenyl)methanesulfonyl cation in substitution reactions. This reactivity pattern aligns with the general behavior of sulfonyl chlorides, which readily undergo nucleophilic substitution at the sulfur center.

Within pharmaceutical and synthetic applications, this compound provides unique advantages compared to simpler sulfonyl chlorides. The presence of the substituted aromatic system introduces possibilities for additional molecular recognition elements and can modulate the electronic properties of resulting derivatives. This positioning makes the compound particularly valuable for specialized synthetic applications where the specific substitution pattern provides enhanced selectivity or improved biological activity profiles.

The synthetic utility of this compound extends to its role in complex molecule synthesis, where the ability to introduce sulfonyl groups with specific substitution patterns becomes critical. Recent advances in sulfonyl chloride synthesis, including palladium-catalyzed methods and pyrylium-mediated transformations, have enhanced the accessibility of such specialized compounds. These developments position this compound as both a product of synthetic methodology advancement and a valuable tool for further synthetic elaboration.

Eigenschaften

IUPAC Name |

(3,4-dimethylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7-3-4-9(5-8(7)2)6-13(10,11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWXEACSEOFCPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CS(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656496 | |

| Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000350-12-8 | |

| Record name | (3,4-Dimethylphenyl)methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Biologische Aktivität

(3,4-Dimethylphenyl)methanesulfonyl chloride is an organosulfur compound with notable biological activity, primarily due to its sulfonyl chloride functional group. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

The compound has the molecular formula C₉H₁₁ClO₂S and features a methanesulfonyl chloride group attached to a 3,4-dimethylphenyl moiety. It is typically encountered as a colorless to pale yellow liquid soluble in polar organic solvents and reactive with water and nucleophiles such as alcohols and amines. The synthesis of this compound can be achieved through various methods, often involving the reaction of 3,4-dimethylphenol with methanesulfonyl chloride under acidic conditions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. A study reported that compounds with similar structures exhibited significant cytotoxicity due to their ability to induce apoptosis in cancer cells. The structure-activity relationship (SAR) analysis indicated that the presence of dimethyl groups on the phenyl ring enhances the compound's interaction with cellular targets, thereby improving its anticancer efficacy .

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial potential. Its derivatives were tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The minimum inhibitory concentration (MIC) values indicated that certain derivatives had superior antibacterial activity compared to standard antibiotics .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on Jurkat T cells and A-431 epidermoid carcinoma cells. The compound exhibited an IC₅₀ value significantly lower than that of doxorubicin, suggesting a strong potential for therapeutic application in cancer treatment .

- Antibacterial Testing : In another investigation, derivatives of this compound were synthesized and tested against multi-drug resistant bacterial strains. The results indicated that some derivatives had MIC values ranging from 93.7 to 46.9 μg/mL, showcasing their potential as new antibacterial agents .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

(3,4-Dimethylphenyl)methanesulfonyl chloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce sulfonyl groups makes it essential for developing:

- Anti-inflammatory Drugs : It is involved in synthesizing compounds that exhibit anti-inflammatory properties.

- Analgesics : The compound plays a role in creating pain-relief medications by modifying existing drug structures.

Case Study Example :

A study demonstrated the synthesis of a series of dithiocarbamates using this compound, showcasing its effectiveness in enhancing biological activity through structural modifications .

Organic Synthesis

In organic synthesis, this compound serves as a reagent for:

- Formation of Sulfonates : It can react with phenolic compounds to form arylsulfonates efficiently.

- Complex Molecule Construction : Chemists leverage its reactivity to build complex molecular architectures necessary for advanced materials and pharmaceuticals.

| Reaction Type | Product Example | Yield (%) |

|---|---|---|

| Sulfonation of Phenols | 3,5-Dimethylphenyl methanesulfonate | 64 |

| Synthesis of Dithiocarbamates | Dithiocarbamate derivatives | Varies |

Agricultural Applications

The compound is also explored for its potential in agricultural chemistry:

- Agrochemical Development : It is used in formulating herbicides and fungicides due to its ability to modify biological activity and enhance efficacy against pests.

Material Science Applications

In material science, this compound contributes to:

- Polymer Chemistry : It acts as a cross-linking agent in the synthesis of specialty polymers.

- Coatings Development : Its incorporation improves the performance characteristics of coatings used in various industrial applications.

Laboratory Research

Researchers utilize this compound for:

- Mechanistic Studies : It aids in understanding reaction pathways and mechanisms in organic reactions.

- Development of New Synthetic Methodologies : Its versatility allows for innovation in synthetic strategies within academic research settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table compares (3,4-Dimethylphenyl)methanesulfonyl chloride with other substituted phenylmethanesulfonyl chlorides:

*Inferred from analogous sulfonyl chlorides, which are typically soluble in polar aprotic solvents.

Key Observations:

- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl, -F) increase the electrophilicity of the sulfonyl chloride group, enhancing reactivity in nucleophilic substitution reactions. Methyl groups (electron-donating) may reduce reactivity compared to halogenated derivatives .

- Molecular Weight : Halogen substituents (Cl, F) significantly increase molecular weight, whereas methyl groups have a smaller impact.

Environmental and Regulatory Considerations

- Regulatory Status : Methanesulfonyl chloride is listed under JIS Z 7253:2019 for hazardous chemical handling . Substituted derivatives may require additional regulatory compliance depending on jurisdiction.

Vorbereitungsmethoden

Chlorosulfonation of 3,4-Dimethylphenylmethanol

- Process: Reacting 3,4-dimethylphenylmethanol with chlorosulfonic acid (ClSO₃H) under controlled temperature conditions introduces the sulfonyl chloride group.

- Mechanism: The hydroxyl group of the methanol derivative is converted into a sulfonyl chloride via electrophilic substitution facilitated by chlorosulfonic acid.

- Advantages: This method allows direct conversion of an alcohol precursor into the sulfonyl chloride with relatively high regioselectivity.

- Considerations: Reaction temperature and stoichiometry must be carefully controlled to prevent over-chlorosulfonation or degradation of the aromatic ring.

Thionyl Chloride (SOCl₂) Reaction

- Process: Treatment of 3,4-dimethylphenylmethanesulfonic acid or related sulfonic acid derivatives with thionyl chloride converts the sulfonic acid group into the sulfonyl chloride.

- Mechanism: Thionyl chloride acts as a chlorinating agent, replacing the hydroxyl group of the sulfonic acid with chlorine.

- Advantages: This method is widely used for sulfonyl chloride synthesis due to its efficiency and relatively mild conditions.

- Considerations: The reaction typically requires reflux conditions and removal of byproducts such as sulfur dioxide and hydrogen chloride.

Direct Sulfonylation Using Methanesulfonyl Fluoride and Lewis Acid Catalysts (Patent Insight)

- Process: Reaction of 3,4-dimethyl-substituted aromatic compounds with methanesulfonyl fluoride in the presence of Lewis acids such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃).

- Outcomes: This method has been demonstrated to produce aryl alkyl sulfones efficiently, which can be further converted to sulfonyl chlorides.

- Yields: Reported yields in related systems reach up to 91%, indicating high efficiency and selectivity.

- Advantages: One-step synthesis with rapid reaction times and minimal fluorinated byproducts.

- Limitations: Requires careful control of catalyst loading and reaction temperature to avoid side reactions.

Chlorination of Chloromethyl Methyl Sulfide Intermediates

- Process: Chloromethyl methyl sulfide derivatives can be reacted with chlorine gas in the presence of water and inorganic acids (e.g., hydrochloric acid) to yield methanesulfonyl chloride.

- Reaction Conditions: The reaction is typically carried out at 0–25°C with controlled chlorine gas bubbling and may involve a two-phase system with organic solvents such as carbon tetrachloride for product isolation.

- Yields: Product yields range from 65% to 80% based on chloromethyl methyl sulfide starting material.

- Advantages: This method allows for high yields and purity with relatively simple work-up and isolation procedures.

- Key Notes: Excess water must be avoided to prevent hydrolytic degradation of the sulfonyl chloride product.

| Preparation Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Chlorosulfonation | 3,4-Dimethylphenylmethanol | Chlorosulfonic acid, controlled temperature | Moderate to High | Direct sulfonyl chloride formation | Requires careful temperature control |

| Thionyl Chloride Chlorination | 3,4-Dimethylphenylmethanesulfonic acid | Thionyl chloride, reflux | High | Efficient conversion | Byproduct gases require handling |

| Lewis Acid-Catalyzed Sulfonylation (Patent) | 3,4-Dimethyl-substituted aromatics | Methanesulfonyl fluoride, AlCl₃ or AlBr₃ catalyst | Up to 91 | One-step, high yield | Catalyst sensitivity |

| Chlorination of Chloromethyl Methyl Sulfide | Chloromethyl methyl sulfide | Chlorine gas, aqueous acid, organic solvent | 65–80 | High purity, scalable | Hydrolysis risk, chlorine handling |

Research Findings and Analysis

- The chlorosulfonation and thionyl chloride methods are classical approaches widely used in sulfonyl chloride synthesis, offering reliable routes to (3,4-Dimethylphenyl)methanesulfonyl chloride with moderate to high yields.

- The Lewis acid-catalyzed reaction with methanesulfonyl fluoride represents a modern, efficient synthetic strategy with rapid reaction times and excellent yields, suitable for industrial applications.

- Chlorination of chloromethyl methyl sulfide intermediates is a robust method for methanesulfonyl chloride synthesis, leveraging controlled chlorine gas addition and biphasic reaction media to optimize yield and purity.

- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence product yield and selectivity, necessitating precise control for optimal synthesis outcomes.

- Analytical confirmation of products typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to verify structural integrity and purity.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (3,4-dimethylphenyl)methanesulfonyl chloride in laboratory settings?

- Answer : Proper personal protective equipment (PPE) is essential, including chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors, as the compound is acutely toxic via inhalation and causes severe skin/eye irritation . Storage must be in corrosion-resistant containers (e.g., glass) at room temperature, away from incompatible materials like strong oxidizers . Emergency protocols include immediate flushing with water for eye/skin contact and medical consultation for ingestion .

Q. How should this compound be stored to ensure stability?

- Answer : Store in airtight, light-resistant containers under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis or decomposition. Avoid exposure to moisture, high temperatures (>25°C), and direct sunlight, as these conditions accelerate degradation . Compatibility testing with container materials (e.g., glass vs. certain plastics) is recommended .

Q. What are the primary synthetic applications of this compound in organic chemistry?

- Answer : It is widely used as a sulfonating agent to introduce sulfonyl groups into nucleophilic substrates (e.g., amines, alcohols). For example, reaction with amines yields sulfonamides, a key step in drug intermediate synthesis. Optimize reactions by controlling stoichiometry (1.1–1.5 eq. of sulfonyl chloride) and using bases like triethylamine to neutralize HCl byproducts .

Advanced Research Questions

Q. How can conflicting data on decomposition products of this compound under thermal stress be resolved?

- Answer : Contradictions may arise from differences in experimental conditions (e.g., temperature, humidity). Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify decomposition products (e.g., SOx, chlorinated hydrocarbons) under controlled settings . Compare results with computational models (e.g., DFT calculations) to predict degradation pathways .

Q. What methodologies are effective in mitigating hydrolysis during reactions involving this compound?

- Answer : Hydrolysis can be minimized by:

- Conducting reactions under anhydrous conditions (e.g., dried solvents, molecular sieves).

- Using aprotic solvents (e.g., dichloromethane, THF) to limit water ingress.

- Monitoring reaction progress via <sup>1</sup>H NMR or IR spectroscopy to detect early hydrolysis byproducts .

Q. How does the electronic effect of the 3,4-dimethylphenyl group influence the reactivity of the sulfonyl chloride moiety?

- Answer : The electron-donating methyl groups increase the electron density at the sulfonyl chloride, potentially reducing electrophilicity compared to unsubstituted analogs. This can be quantified using Hammett substituent constants (σ values) and correlated with reaction kinetics in nucleophilic substitutions (e.g., with amines). Competitive experiments with substituted benzenesulfonyl chlorides may clarify structure-reactivity relationships .

Methodological Challenges and Data Analysis

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Answer :

- Purity assessment : HPLC with UV detection (λ = 254 nm) or <sup>13</sup>C NMR.

- Structural confirmation : High-resolution mass spectrometry (HRMS) and FT-IR (S=O stretch at ~1350–1150 cm⁻¹).

- Byproduct identification : LC-MS/MS for trace impurities and GC-MS for volatile degradation products .

Q. How can researchers optimize reaction yields when using this compound in multi-step syntheses?

- Answer :

- Stepwise monitoring : Use in-situ techniques like ReactIR to track intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase hydrolysis risks; balance with kinetic studies.

- Workup protocols : Extract unreacted sulfonyl chloride with cold bicarbonate solution to improve purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.